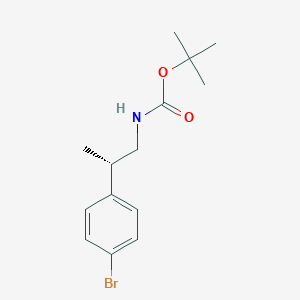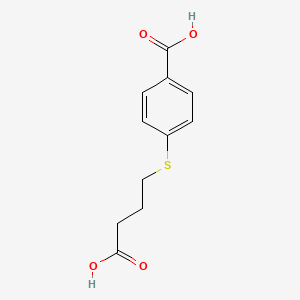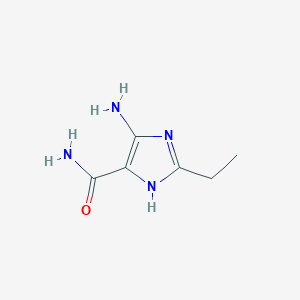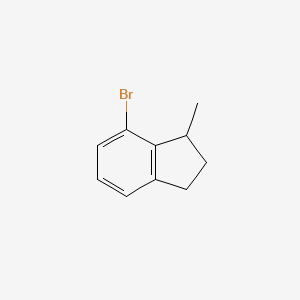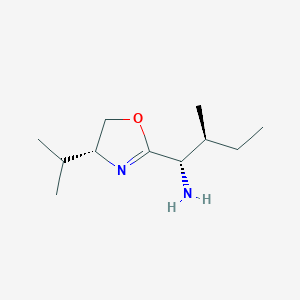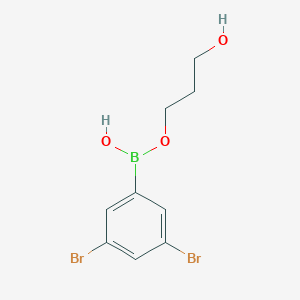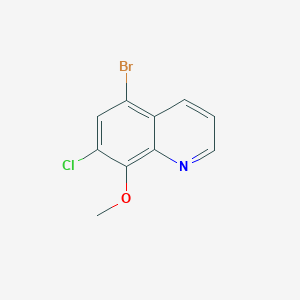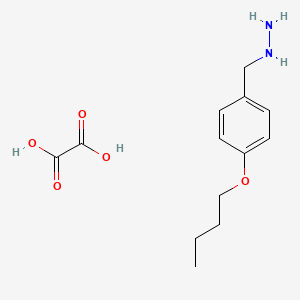
tert-Butyl (1,4-diaminobutyl)carbamate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (1,4-diaminobutyl)carbamate hydrochloride: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a 1,4-diaminobutyl chain. This compound is often used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1,4-diaminobutyl)carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with 1,4-diaminobutane. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl (1,4-diaminobutyl)carbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield amines or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve the use of acids, bases, or other catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-Butyl (1,4-diaminobutyl)carbamate hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing for selective reactions to occur without interference from the amine functionality.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It can act as an inhibitor or activator of specific enzymes, providing insights into their functions .
Medicine: In the medical field, this compound is investigated for its potential therapeutic applications. It may be used in the development of drugs targeting specific pathways or diseases.
Industry: Industrially, the compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it valuable in various manufacturing processes .
Wirkmechanismus
The mechanism of action of tert-Butyl (1,4-diaminobutyl)carbamate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of the target molecules. This interaction can lead to the inhibition or activation of specific pathways, depending on the nature of the target .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl (4-aminobutyl)carbamate hydrochloride
- tert-Butyl (4-ethynylphenyl)carbamate
- tert-Butyl (4-aminocyclohexyl)carbamate
Comparison: tert-Butyl (1,4-diaminobutyl)carbamate hydrochloride is unique due to its specific structure, which allows for selective interactions with biological targets. Compared to similar compounds, it may exhibit different reactivity and binding properties, making it suitable for specific applications .
Eigenschaften
CAS-Nummer |
1447671-81-9 |
|---|---|
Molekularformel |
C9H22ClN3O2 |
Molekulargewicht |
239.74 g/mol |
IUPAC-Name |
tert-butyl N-(1,4-diaminobutyl)carbamate;hydrochloride |
InChI |
InChI=1S/C9H21N3O2.ClH/c1-9(2,3)14-8(13)12-7(11)5-4-6-10;/h7H,4-6,10-11H2,1-3H3,(H,12,13);1H |
InChI-Schlüssel |
GWDLOLCDRPOPBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CCCN)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


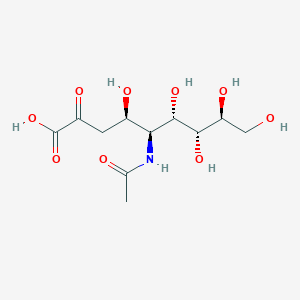
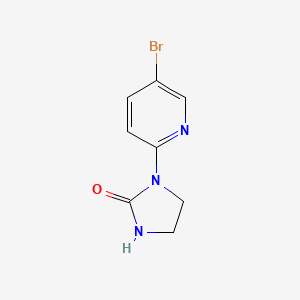
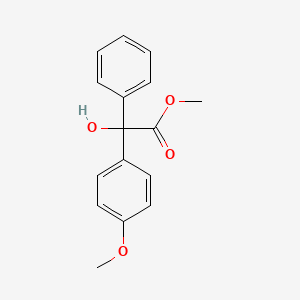
![6-(4-Nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B12830201.png)
